Tafetinib
Overview
Description
Tafetinib is a novel, potent, and orally available tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor activity. It targets multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor . This compound is currently being evaluated in clinical trials for its efficacy in treating various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tafetinib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the indole core.
- Introduction of the fluoro group.
- Coupling reactions to attach the diethylaminoethyl side chain .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tafetinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
Tafetinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinases and their inhibitors.
Biology: Investigated for its effects on cell signaling pathways and angiogenesis.
Medicine: Evaluated in clinical trials for treating cancers such as solid tumors and hematological malignancies.
Industry: Used in the development of new therapeutic agents targeting tyrosine kinases
Mechanism of Action
Tafetinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This inhibition disrupts cell signaling pathways involved in angiogenesis and tumor growth, leading to reduced tumor proliferation and metastasis .
Comparison with Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor with similar targets but different pharmacokinetic properties.
Sorafenib: Targets similar receptors but has a broader spectrum of activity.
Pazopanib: Inhibits similar pathways but is used for different cancer types.
Uniqueness of Tafetinib: this compound is unique due to its potent and selective inhibition of multiple receptor tyrosine kinases, making it a promising candidate for targeted cancer therapy. Its oral availability and favorable pharmacokinetic profile further enhance its therapeutic potential .
Properties
CAS No. |
1032265-57-8 |
---|---|
Molecular Formula |
C24H29FN4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(7Z)-N-[2-(diethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17- |
InChI Key |
KGSRYTUWXUESJK-FXBPSFAMSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC\2=C1CCC/C2=C/3\C4=C(C=CC(=C4)F)NC3=O)C |
SMILES |
CCN(CCNC(C1=C(NC2=C1CCC/C2=C3C(NC4=CC=C(C=C/34)F)=O)C)=O)CC |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tafetinib, SIM-010603, SIM010603, SIM 010603 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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